2-Amino-3-(methoxymethoxy)benzoic acid

Description

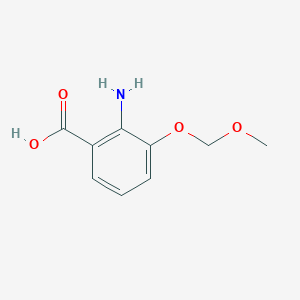

2-Amino-3-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative characterized by an amino group at the C2 position and a methoxymethoxy (-OCH2OCH3) group at the C3 position. These analogs are widely used as intermediates in organic synthesis, particularly in nucleophilic aromatic substitution reactions, due to their reactive amino and electron-donating substituents .

Properties

CAS No. |

145182-73-6 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-amino-3-(methoxymethoxy)benzoic acid |

InChI |

InChI=1S/C9H11NO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |

InChI Key |

SDOMPOPCWLBURW-UHFFFAOYSA-N |

SMILES |

COCOC1=CC=CC(=C1N)C(=O)O |

Canonical SMILES |

COCOC1=CC=CC(=C1N)C(=O)O |

Synonyms |

Benzoic acid, 2-amino-3-(methoxymethoxy)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research has shown that derivatives of benzoic acid, including 2-amino-3-(methoxymethoxy)benzoic acid, exhibit antimicrobial properties. Studies indicate that compounds in this class can inhibit the growth of various pathogens, including bacteria and fungi. This makes them suitable candidates for developing new antimicrobial agents, especially in treating infections caused by resistant strains of bacteria .

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. The structural characteristics of these compounds allow them to modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Treatment

Benzoic acid derivatives are being explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival, making them promising candidates for further research in oncology .

Chemical Synthesis Applications

Synthesis of Complex Molecules

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as acylation, alkylation, and coupling reactions. These processes are essential in developing pharmaceuticals and agrochemicals .

Prodrug Development

This compound can also be employed in the design of prodrugs—chemicals that undergo metabolic conversion to become active pharmacological agents. Its ability to modify pharmacokinetic properties makes it valuable for enhancing drug delivery systems, particularly for renal-targeted therapies .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant inhibition against Pseudomonas aeruginosa, a common pathogen associated with chronic lung infections. The research highlighted the compound's potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory diseases, researchers found that derivatives of benzoic acid could effectively reduce markers of inflammation in vitro and in vivo models. The findings suggest that these compounds could be developed into therapeutic agents for conditions like rheumatoid arthritis .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares key structural and functional attributes of 2-amino-3-(methoxymethoxy)benzoic acid with related compounds:

Note: Data for this compound are inferred from analogs.

Key Observations:

Lipophilicity: The methoxymethoxy group in this compound likely increases lipophilicity compared to 2-amino-3-methoxybenzoic acid due to the additional methylene group (-CH2-) in the substituent. This could enhance solubility in organic solvents but reduce water solubility.

Acidity: The electron-donating methoxymethoxy group may slightly decrease the acidity of the benzoic acid moiety compared to electron-withdrawing groups (e.g., -NO2 in 3-methoxy-2-nitrobenzoic acid) .

Synthetic Utility: The amino group at C2 enables derivatization (e.g., acylation, sulfonation), similar to 2-amino-3-methoxybenzoic acid . The methoxymethoxy group could act as a protecting group, as seen in 4-(methoxymethoxy)benzoic acid .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-Amino-3-(methoxymethoxy)benzoic acid, and how should data be interpreted?

- Methodology :

- NMR : Use and NMR to identify the methoxymethoxy group (δ ~3.3–3.5 ppm for OCH and δ ~4.8–5.2 ppm for OCHO) and the aromatic/amine protons. Cross-validate with DEPT-135 to confirm carbon types .

- IR Spectroscopy : Look for stretching vibrations of the carboxylic acid (C=O, ~1680–1720 cm), amine (N-H, ~3300–3500 cm), and ether (C-O-C, ~1100–1250 cm) .

- LC-MS : Employ high-resolution LC-MS (e.g., Q-TOF) to confirm molecular weight (CHNO, exact mass 213.06) and fragmentation patterns. Use negative ion mode for carboxylic acid detection .

Q. What synthetic routes are validated for preparing this compound?

- Methodology :

- Stepwise Protection : Start with 3-hydroxyanthranilic acid. Protect the hydroxyl group using methoxymethyl chloride (MOM-Cl) in dichloromethane with a base like DIPEA. Subsequent oxidation of the amine to carboxylic acid requires careful pH control to avoid ester hydrolysis .

- Alternative Route : Direct methoxymethylation of 2-amino-3-hydroxybenzoic acid using MOM-Cl and catalytic DMAP. Monitor reaction progress via TLC (hexane/EtOH 1:1, R ~0.6) .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodology :

- Solubility : Use DMSO for stock solutions (≤10 mM). For aqueous buffers, adjust pH to 6–7 (neutral carboxylate form) and add co-solvents like PEG-400 (<5% v/v) .

- Stability : Store lyophilized powder at -20°C under inert gas. Avoid prolonged exposure to light due to potential methoxymethoxy group degradation .

Advanced Research Questions

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Polar Solvents : In DMF or DMSO, the carboxylate anion enhances electrophilicity at the aromatic ring, favoring SNAr reactions. Use DFT calculations (B3LYP/6-311++G(d,p)) to model charge distribution and transition states .

- Contradiction Resolution : Conflicting literature on reaction yields in THF vs. acetonitrile can be addressed by monitoring intermediates via in situ IR or -NMR (if fluorine tags are used) .

Q. What computational strategies predict the compound’s nonlinear optical (NLO) properties for materials science applications?

- Methodology :

- DFT Studies : Calculate hyperpolarizability (β) using Gaussian 16 with CAM-B3LYP functional. Include solvent effects via the PCM model (e.g., water, ε=78.36). Compare with experimental SHG (second-harmonic generation) data .

- HOMO-LUMO Gap : A narrow gap (<3 eV) suggests strong NLO activity. For this compound, reported HOMO-LUMO gaps range from 2.8–3.2 eV, indicating moderate potential .

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

- Methodology :

- Assay Design : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding false negatives from fluorescence quenching. Include positive controls (e.g., known COX-2 inhibitors) .

- Metabolite Screening : Perform LC-MS/MS to rule out interference from degradation products. For example, demethoxymethylation under physiological conditions may generate inactive 3-hydroxy derivatives .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.